molecular formula C9H12N2O3 B1315212 4-Nitro-(2-methylaminoethoxy)benzene CAS No. 60814-17-7

4-Nitro-(2-methylaminoethoxy)benzene

Cat. No. B1315212
CAS RN: 60814-17-7
M. Wt: 196.2 g/mol
InChI Key: SQWNEHIJLURBNR-UHFFFAOYSA-N
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Description

4-Nitro-(2-methylaminoethoxy)benzene (4-NMEB) is a chemical compound belonging to the class of nitroaromatic compounds. It is an aromatic heterocyclic compound with a nitro group attached to a benzene ring. 4-NMEB has a wide range of applications in the fields of synthetic organic chemistry, materials science, and medicinal chemistry. It is used as a starting material for the synthesis of other compounds, as a reagent for catalytic transformations, and as a ligand for metal-catalyzed reactions. 4-NMEB has also been used to study the mechanism of action of certain enzymes and drugs, and to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Large On-Off Ratios and Negative Differential Resistance in Molecular Electronic Devices

A molecule with a nitroamine redox center, closely related to 4-Nitro-(2-methylaminoethoxy)benzene, was used in a molecular electronic device, demonstrating significant negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 (Chen et al., 1999).

Room-Temperature Negative Differential Resistance in Nanoscale Molecular Junctions

Devices incorporating similar molecular structures exhibited negative differential resistance at room temperature with an on-off peak-to-valley ratio in excess of 1000:1 at low temperature, showing promise for use in molecular electronics (Junjie Chen et al., 2000).

Synthesis and Intermediate Applications

Synthesis of Oxygen-Functionalized Aromatic Compounds

A method for synthesizing 4H-1,2-benzoxazine derivatives, with various electron-withdrawing substituents on the benzene ring, including nitro groups, was developed. The synthesized compounds can serve as potent intermediates for oxygen-functionalized aromatic compounds (Satoshi Nakamura et al., 2003).

Formation of 4H-1,2-benzoxazines by Intramolecular Cyclization of Nitroalkanes

The scope and mechanism of intramolecular cyclization reactions of methyl 3-aryl-2-nitropropionates to give 4H-1,2-benzoxazines were studied, highlighting the oxygen functionalization of the aromatic ring wherein the oxygen atom is derived from the nitro group in the molecule (Satoshi Nakamura et al., 2007).

Chemical Analysis and Chromatography

Determination of Anti-inflammatory Methanesulfonanilide in Plasma

A high-speed liquid chromatographic method was developed for the determination of 4-nitro 2-phenoxymethanesulfonanilide in plasma, showcasing the potential of 4-Nitro-(2-methylaminoethoxy)benzene derivatives in analytical chemistry (S. F. Chang et al., 1977).

Safety And Hazards

The safety data sheet for a related compound, nitrobenzene, indicates that it is hazardous, causing skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-methyl-2-(4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWNEHIJLURBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485309
Record name 4-nitro-(2-methylaminoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-(2-methylaminoethoxy)benzene

CAS RN

60814-17-7
Record name N-Methyl-2-(4-nitrophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60814-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-(2-methylaminoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitro-(2-chloroethoxy)benzene (781 mg, 3.9 mmol) and aqueous methylamine (15 mL, 40 wt. %) in isopropyl alcohol (15 mL) is heated in a sealed tube at 100° for 4 hours. After cooling in an ice water bath, the mixtured is poured into brine and extracted 2× with dichloromethane, dried over sodium sulfate, filtered, and concentrated in vacuo to give 4-nitro-(2-methylaminoethoxy)benzene (697 mg).
Quantity
781 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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